Isophorone Diamine-13C,15N2: A Comprehensive Technical Guide for Researchers
Isophorone Diamine-13C,15N2: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isophorone (B1672270) Diamine-13C,15N2, a stable isotope-labeled compound crucial for quantitative analytical studies. This document covers its chemical and physical properties, synthesis, and detailed protocols for its application as an internal standard in mass spectrometry-based analyses.
Introduction
Isophorone Diamine-13C,15N2 is the isotopically labeled form of Isophorone Diamine (IPDA), a cycloaliphatic diamine. In this labeled variant, specific carbon and nitrogen atoms are replaced with their stable heavy isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), respectively. This isotopic enrichment makes it an ideal internal standard for quantitative analysis in complex matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical behavior is virtually identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.[1]
Physicochemical Properties
The physicochemical properties of Isophorone Diamine-13C,15N2 are expected to be nearly identical to those of the unlabeled Isophorone Diamine, with a slight increase in molecular weight due to the presence of the heavy isotopes. The properties of unlabeled Isophorone Diamine are summarized in the table below and can be considered representative.
| Property | Value |
| Molecular Formula | C₉¹³CH₂₂¹⁵N₂ |
| Molecular Weight | ~173.28 g/mol (Varies based on specific labeling) |
| Appearance | Colorless to light-yellow liquid[3] |
| Boiling Point | 247 °C (477 °F)[4] |
| Melting Point | 10 °C (50 °F)[4] |
| Density | 0.922 g/cm³ at 20 °C[5] |
| Solubility | Very good in water[5] |
| CAS Number (unlabeled) | 2855-13-2 |
Synthesis of Isophorone Diamine
The synthesis of Isophorone Diamine-13C,15N2 follows the same reaction pathway as its unlabeled counterpart, utilizing isotopically labeled starting materials. The general synthesis involves a three-step process starting from isophorone.
A detailed, optimized synthesis of unlabeled isophorone diamine has been described, which can be adapted for the labeled version by using labeled precursors such as ¹⁵N-labeled ammonia. The process includes cyanidation, imidization, and hydrogenation.[6]
Optimized Reaction Conditions for Unlabeled Isophorone Diamine Synthesis[6]:
| Step | Reactants and Catalysts | Conditions | Yield |
| Cyanidation | Isophorone, NaCN, NH₄Cl, DMF | 70°C, 4 hours | 94.9% (of Isophoronenitrile) |
| Imidization | Isophoronenitrile, CaO, Ammonia | 70°C, 4 hours, 0.2 MPa Ammonia Pressure | 87.6% (of Isophoroneimine) |
| Hydrogenation | Isophoroneimine, Raney Co, Hydrogen, Ammonia | 120°C, 8 hours, 6 MPa Hydrogen Pressure, 0.2 MPa Ammonia Pressure | 95.6% (of Isophoronediamine) |
A schematic of the synthesis pathway is provided below:
Application as an Internal Standard in Quantitative Analysis
Isophorone Diamine-13C,15N2 is primarily used as an internal standard to improve the accuracy and precision of quantitative analytical methods.[1][2] By adding a known amount of the labeled standard to both calibration standards and unknown samples, variations arising from sample matrix effects, extraction efficiency, and instrument variability can be effectively normalized.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This section outlines a general protocol for the quantification of an analyte in a complex matrix (e.g., plasma, urine) using Isophorone Diamine-13C,15N2 as an internal standard.
4.1.1. Materials and Reagents
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Analyte of interest (unlabeled)
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Isophorone Diamine-13C,15N2 (Internal Standard, IS)
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Control matrix (e.g., blank plasma, urine)
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Methanol (LC-MS grade)
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Acetonitrile (B52724) (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
4.1.2. Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the IS in methanol.
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Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
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Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
4.1.3. Sample Preparation
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Calibration Standards: Spike known volumes of the analyte working standard solutions into aliquots of the control matrix to create a calibration curve over the desired concentration range.
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the control matrix.
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Sample Spiking: To each calibration standard, QC sample, and unknown sample, add a fixed volume of the IS working solution.
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Protein Precipitation (for plasma/serum): Add a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each sample, vortex, and centrifuge to pellet the precipitated proteins.
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Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
4.1.4. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A suitable C18 reversed-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: A typical flow rate for analytical LC.
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Injection Volume: 5-10 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Analyte: Determine the precursor ion ([M+H]⁺) and a suitable product ion.
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Internal Standard: The precursor ion will be [M+H+n]⁺ (where n is the mass increase due to isotopic labeling) and a corresponding product ion.
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4.1.5. Data Analysis
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Integrate the peak areas of the analyte and the IS for each sample.
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Calculate the peak area ratio (Analyte Area / IS Area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Safety and Handling
Isophorone Diamine is a corrosive substance and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
